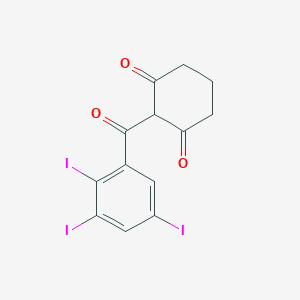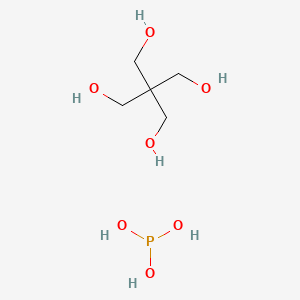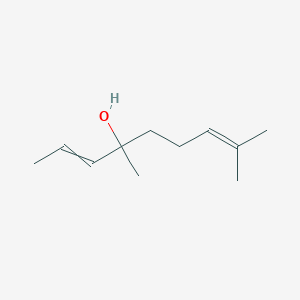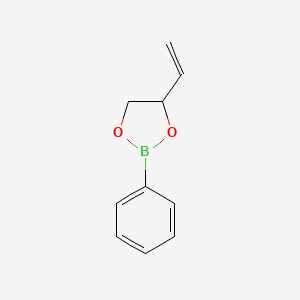
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both ethenyl and phenyl groups makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through several methods. . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 2-Phenyl-1,3,2-dioxaborolane
Uniqueness
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is unique due to the presence of both ethenyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product selectivity .
Propiedades
Número CAS |
89543-85-1 |
|---|---|
Fórmula molecular |
C10H11BO2 |
Peso molecular |
174.01 g/mol |
Nombre IUPAC |
4-ethenyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H11BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
Clave InChI |
SMXFGNVLJUXATP-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)

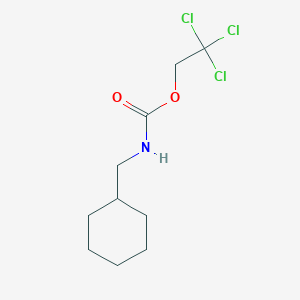
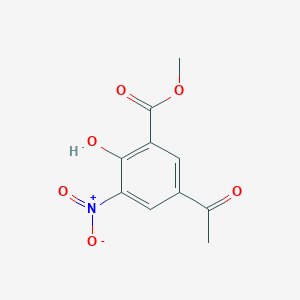
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
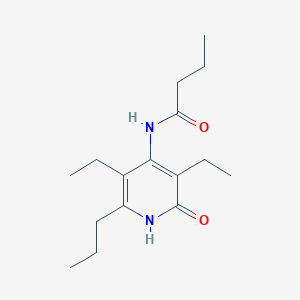
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
